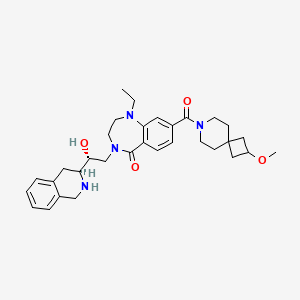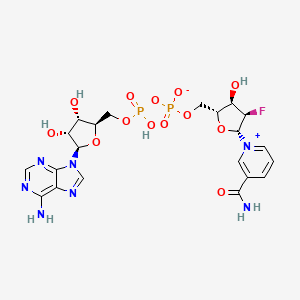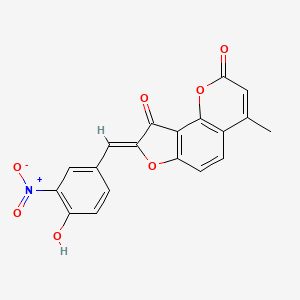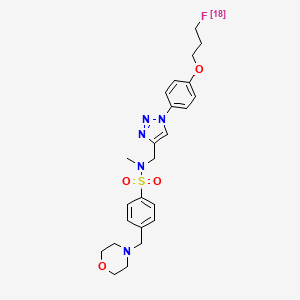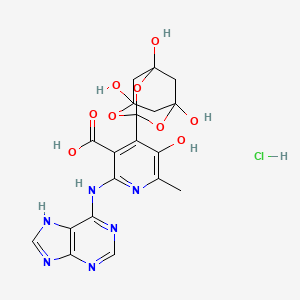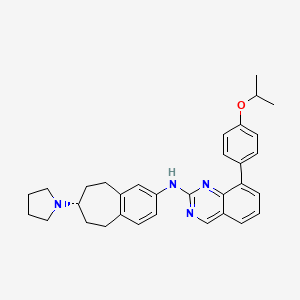
Axl-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-6 is a potent and selective inhibitor of the Axl receptor tyrosine kinase, which is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Axl is commonly overexpressed in various cancers and is associated with tumor growth, metastasis, drug resistance, and poor overall survival. The inhibition of Axl has emerged as a promising strategy for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-6 involves the design and synthesis of diphenylpyrimidine-diamine derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to obtain a compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Axl-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Axl-IN-6 has a wide range of scientific research applications, including:
Wirkmechanismus
Axl-IN-6 exerts its effects by inhibiting the Axl receptor tyrosine kinase. The mechanism involves the binding of this compound to the ATP-binding site of the Axl kinase domain, preventing the phosphorylation and activation of Axl. This inhibition disrupts the downstream signaling pathways, including the PI3K/AKT, SRC/FAK, and GRB2/RAS/RAF pathways, which are involved in cell proliferation, survival, migration, and invasion . The inhibition of Axl also reduces the epithelial to mesenchymal transition (EMT), thereby decreasing tumor invasiveness and metastasis .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-6 can be compared with other Axl inhibitors such as:
Bemcentinib: A selective Axl inhibitor that has shown efficacy in preclinical and clinical studies for various cancers.
Gilteritinib: Another Axl inhibitor that also targets other kinases and is used in the treatment of acute myeloid leukemia.
LDC1267: A potent and specific Axl inhibitor with high selectivity and efficacy.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity towards Axl kinase. It has demonstrated remarkable activity against Axl with an inhibitory concentration (IC50) in the nanomolar range, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C32H36N4O |
|---|---|
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
8-(4-propan-2-yloxyphenyl)-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]quinazolin-2-amine |
InChI |
InChI=1S/C32H36N4O/c1-22(2)37-29-16-11-24(12-17-29)30-7-5-6-26-21-33-32(35-31(26)30)34-27-13-8-23-9-14-28(15-10-25(23)20-27)36-18-3-4-19-36/h5-8,11-13,16-17,20-22,28H,3-4,9-10,14-15,18-19H2,1-2H3,(H,33,34,35)/t28-/m0/s1 |
InChI-Schlüssel |
SACMJOUEIQIULE-NDEPHWFRSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




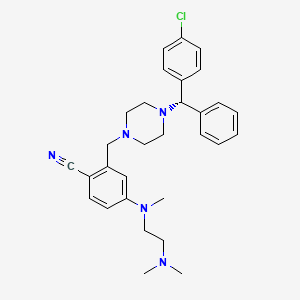
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

